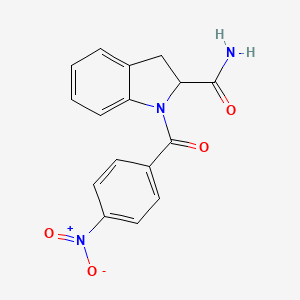

1-(4-Nitrobenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

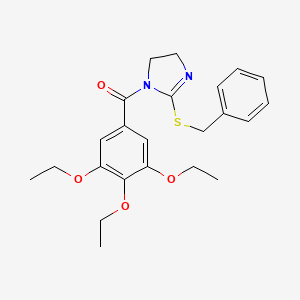

The synthesis of indole derivatives, including 1-(4-Nitrobenzoyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . A typical synthesis process involves the reaction of 4,6-difluoro-1H-indole-2-carboxamide with the appropriate benzoyl chloride derivative in pyridine, followed by refluxing for 16 hours .Molecular Structure Analysis

The indole structure is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins .Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those with nitro groups, have been extensively reviewed for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

LC-MS/MS Study of Degradation Processes

A study on nitisinone, a compound with a nitro group, focused on its degradation processes and by-products using LC-MS/MS. This research sheds light on the stability of such compounds under various conditions, contributing to a better understanding of their properties and potential risks or benefits in scientific applications (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, M., 2019).

Indole Synthesis

Research on indole synthesis, including methods that may involve nitrobenzoyl compounds, is significant for organic chemistry. New methods for indole synthesis contribute to the field by providing novel approaches to creating compounds with potential scientific and medicinal applications (Taber, D. & Tirunahari, P. K., 2011).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, such as 2-nitrobenzyl, in synthetic chemistry highlights the potential for innovative approaches in the synthesis and manipulation of complex molecules. These groups have shown promise for future applications in a variety of scientific fields (Amit, B., Zehavi, U., & Patchornik, A., 1974).

Research on Nitroimidazole Heterocycles

Nitroimidazole heterocycles, including compounds with structural similarities to 1-(4-Nitrobenzoyl)indoline-2-carboxamide, have been the focus of medicinal chemistry research due to their diverse biological activities. These compounds have found applications in treating various diseases, highlighting the importance of such structures in drug development (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C., 2018).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .

Future Directions

Biochemical Analysis

Biochemical Properties

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . 1-(4-Nitrobenzoyl)indoline-2-carboxamide, due to its indole structure, is expected to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

. These activities suggest that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. The presence of carboxamide moiety in indole derivatives is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKFUILIEVCTNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)

![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)